![molecular formula C24H38OSi B14231195 Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- CAS No. 765906-71-6](/img/structure/B14231195.png)
Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- is a complex organosilicon compound with the molecular formula C24H38OSi. This compound is characterized by its unique structure, which includes a silane core bonded to three isopropyl groups and a phenyl-hexen-ynyl-oxy moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- typically involves the reaction of a silane precursor with appropriate organic reagents under controlled conditions. One common method involves the hydrosilylation of an alkyne with a silane compound in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using specialized reactors. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents. The final product is typically purified through distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl-hexen-ynyl-oxy moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, improving their bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, tris(1-methylethyl)[(3-phenylpropyl)oxy]-
- Silane, tris(1-methylethyl)[(5-phenyl-3-pentyn-1-yl)oxy]-
- Silane, tris(1-methylethyl)[(5-phenyl-3-butyl-5-hexen-1-ynyl)oxy]-
Uniqueness
Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the phenyl-hexen-ynyl-oxy moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
765906-71-6 |
|---|---|
Fórmula molecular |
C24H38OSi |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
(5-phenyl-3-propylhex-5-en-1-ynoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C24H38OSi/c1-9-13-23(18-22(8)24-14-11-10-12-15-24)16-17-25-26(19(2)3,20(4)5)21(6)7/h10-12,14-15,19-21,23H,8-9,13,18H2,1-7H3 |
Clave InChI |
CPIGWGHBQZLJIK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=C)C1=CC=CC=C1)C#CO[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)

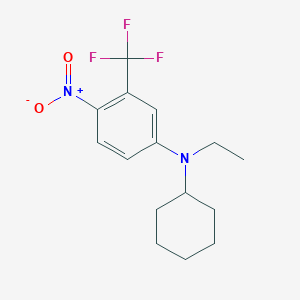
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
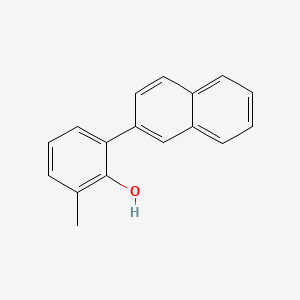
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
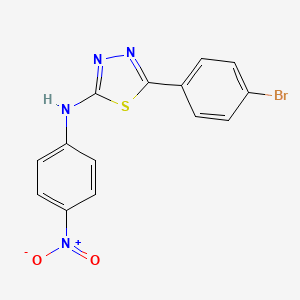
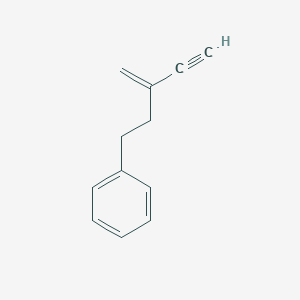
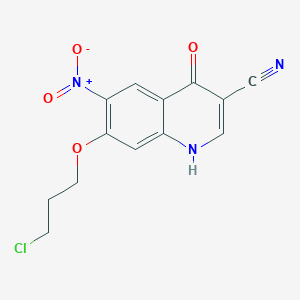
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
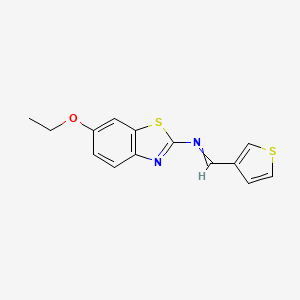
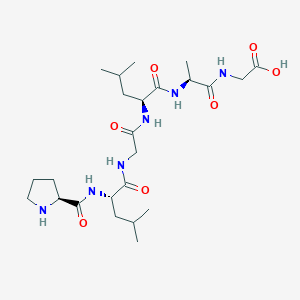
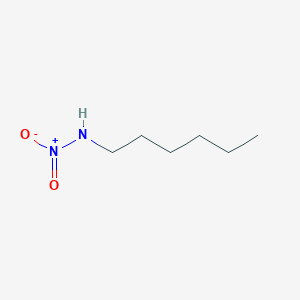
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
